molecular formula C9H8ClF2N3O B6209878 3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride CAS No. 2703779-56-8

3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride

Cat. No. B6209878
CAS RN: 2703779-56-8
M. Wt: 247.6
InChI Key:
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Description

“3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline” is a chemical compound with the CAS Number: 1155522-11-4 . It has a molecular weight of 211.17 . It is in liquid form .


Synthesis Analysis

While specific synthesis methods for “3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride” were not found, difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S have been described . These processes have benefited from the invention of multiple difluoromethylation reagents .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H7F2N3O/c10-7(11)9-13-8(14-15-9)5-2-1-3-6(12)4-5/h1-4,7H,12H2 . This indicates that the compound contains carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 211.17 . It is stored at room temperature and is in liquid form .

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

Future Directions

While specific future directions for “3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride” were not found, the field of difluoromethylation has seen recent advances . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride involves the reaction of 5-(difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid with aniline in the presence of a coupling agent, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "5-(difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid", "aniline", "coupling agent", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 5-(difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid and aniline in a suitable solvent such as DMF or DMSO.", "Step 2: Add a coupling agent such as EDC or HATU to the reaction mixture and stir for several hours at room temperature or under reflux conditions.", "Step 3: Add hydrochloric acid to the reaction mixture to form the hydrochloride salt of the product.", "Step 4: Isolate the product by filtration or precipitation and purify by recrystallization or chromatography." ] }

CAS RN

2703779-56-8

Product Name

3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride

Molecular Formula

C9H8ClF2N3O

Molecular Weight

247.6

Purity

95

Origin of Product

United States

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